(4-Iodo-1H-pyrazol-1-yl)(phenyl)methanone

Description

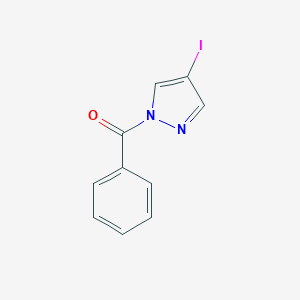

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-iodopyrazol-1-yl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7IN2O/c11-9-6-12-13(7-9)10(14)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIZRABPPWFBRSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N2C=C(C=N2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10554842 | |

| Record name | (4-Iodo-1H-pyrazol-1-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10554842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116228-38-7 | |

| Record name | (4-Iodo-1H-pyrazol-1-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10554842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on (4-Iodo-1H-pyrazol-1-yl)(phenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Iodo-1H-pyrazol-1-yl)(phenyl)methanone is a halogenated pyrazole derivative with potential applications in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a wide range of activities including anti-inflammatory, anticancer, and kinase inhibition. This technical guide provides a comprehensive overview of the known chemical properties, potential synthetic routes, and the broader biological context of pyrazole-containing compounds, offering insights for researchers and drug development professionals interested in this class of molecules. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates information on related compounds and general methodologies to facilitate further research and development.

Chemical Properties

Detailed experimental data for this compound is not extensively reported. The following table summarizes key computed and expected chemical properties based on its structure and data from related compounds.

| Property | Value | Source/Notes |

| Molecular Formula | C₁₀H₇IN₂O | Calculated |

| Molecular Weight | 298.08 g/mol | Calculated |

| CAS Number | 116228-38-7 | [1] |

| Appearance | Expected to be a solid at room temperature. | Based on related compounds. |

| Melting Point | Data not available. For comparison, the melting point of 4-iodopyrazole is 108-110 °C.[2] | It is important to note that the addition of the benzoyl group will significantly alter the melting point. |

| Boiling Point | Data not available. | High boiling point expected due to molecular weight and polarity. |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Poor solubility in water is anticipated. | Based on general solubility of similar organic compounds. |

| LogP | Data not available. | The presence of the iodo and phenyl groups suggests a moderate to high lipophilicity. |

Spectroscopic Data

-

¹H NMR: Aromatic protons from the phenyl group would appear in the downfield region (typically δ 7.0-8.0 ppm). Protons on the pyrazole ring would also be in the aromatic region, with their chemical shifts influenced by the iodo and benzoyl substituents.

-

¹³C NMR: Carbonyl carbon would be observed at a characteristic downfield shift (around δ 165-175 ppm). Aromatic carbons from both the phenyl and pyrazole rings would also be present.

-

Mass Spectrometry: The molecular ion peak [M]⁺ would be expected at m/z = 298. The spectrum would also likely show characteristic isotopic patterns due to the presence of iodine.

Experimental Protocols

While a specific protocol for the synthesis of this compound is not detailed in the available literature, a general and plausible synthetic route can be proposed based on established methods for the preparation of N-acyl pyrazoles.

General Synthesis of N-Acyl Pyrazoles

A common method for the synthesis of N-acyl pyrazoles involves the acylation of a pyrazole with a suitable acylating agent, such as a benzoyl halide or anhydride, in the presence of a base.

Reaction Scheme:

Materials:

-

4-Iodopyrazole

-

Benzoyl chloride

-

A suitable base (e.g., triethylamine, pyridine, or sodium hydride)

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile)

-

Standard laboratory glassware and workup reagents

Procedure:

-

To a solution of 4-iodopyrazole in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon), add the base and stir the mixture at room temperature.

-

Slowly add a stoichiometric amount of benzoyl chloride to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired this compound.

Note: This is a generalized protocol and may require optimization of reaction conditions, such as the choice of base, solvent, and temperature, for optimal yield and purity.

Biological Activity and Signaling Pathways

The pyrazole moiety is a key structural feature in many compounds with diverse biological activities. While the specific biological profile of this compound has not been reported, its structural class suggests potential for interaction with various biological targets. Pyrazole derivatives have been reported to exhibit a broad range of pharmacological effects, including anti-inflammatory, anticancer, and kinase inhibitory activities.

Kinase Inhibition

Many pyrazole-containing compounds have been developed as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer and inflammatory disorders. For instance, pyrazole derivatives have been shown to inhibit Janus kinases (JAKs) and phosphoinositide 3-kinases (PI3Ks), key components of signaling cascades that control cell growth, proliferation, and survival.

The diagram below illustrates a simplified representation of the JAK-STAT signaling pathway, a common target for pyrazole-based inhibitors.

Caption: Potential inhibition of the JAK-STAT signaling pathway.

Anti-inflammatory and Anticancer Activity

The anti-inflammatory properties of some pyrazole derivatives are attributed to their ability to inhibit enzymes like cyclooxygenase (COX). Furthermore, the anticancer effects of certain pyrazoles are linked to their capacity to induce apoptosis and inhibit cell cycle progression in cancer cells. The diverse biological activities of pyrazoles make them an attractive scaffold for the development of new therapeutic agents.

Experimental and Logical Workflows

The development of a novel chemical entity like this compound typically follows a structured workflow from synthesis to biological evaluation.

Caption: A general workflow for drug discovery and development.

Conclusion

This compound represents a chemical entity of interest within the broader class of pyrazole derivatives. While specific experimental data for this compound is sparse, the well-documented biological activities of the pyrazole scaffold suggest its potential as a starting point for the design and synthesis of novel therapeutic agents. This guide provides a foundational understanding of its chemical properties, potential synthesis, and the biological context of related compounds, serving as a valuable resource for researchers in the field of medicinal chemistry and drug development. Further experimental investigation is warranted to fully elucidate the chemical and biological profile of this compound.

References

Technical Guide: (4-Iodo-1H-pyrazol-1-yl)(phenyl)methanone

CAS Number: 116228-38-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (4-Iodo-1H-pyrazol-1-yl)(phenyl)methanone, a heterocyclic compound with potential applications in medicinal chemistry and drug development. Due to the limited publicly available data on this specific molecule, this guide also includes information on closely related analogs to provide a broader context for its potential properties and applications.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 116228-38-7 | Bide Pharmatech Ltd. |

| Molecular Formula | C₁₀H₇IN₂O | Calculated |

| Molecular Weight | 298.08 g/mol | Calculated |

| Melting Point | 239 °C | ChemicalBook[1] |

| Density | 1.78 g/cm³ | ChemicalBook[1] |

| Storage Temperature | 2-8 °C | ChemicalBook[1] |

Synthesis and Experimental Protocols

A detailed, peer-reviewed experimental protocol for the synthesis of this compound is not currently published. However, based on established methods for the N-acylation of pyrazoles, a plausible synthetic route is the reaction of 4-iodopyrazole with benzoyl chloride in the presence of a base.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

General Experimental Protocol (Hypothetical)

-

Preparation: To a solution of 4-iodopyrazole (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base (e.g., triethylamine or pyridine, 1.2 eq).

-

Reaction: Cool the mixture to 0 °C in an ice bath. Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

-

Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired this compound.

Biological Activity and Signaling Pathways

As of the date of this guide, there is no specific information in the scientific literature regarding the biological activity or the signaling pathways modulated by this compound. However, the pyrazole scaffold is a well-known pharmacophore present in numerous biologically active compounds.

Derivatives of pyrazole have been reported to exhibit a wide range of pharmacological activities, including but not limited to:

-

Anti-inflammatory: Inhibition of cyclooxygenase (COX) enzymes.

-

Anticancer: Some pyrazole-containing compounds act as inhibitors of protein kinases, such as p38 MAP kinase and tubulin polymerization.

-

Antimicrobial: Activity against various bacterial and fungal strains.

Potential Signaling Pathway Involvement (Inferred from Analogs)

Given that structurally related pyrazole derivatives have been identified as inhibitors of key signaling proteins, it is plausible that this compound could interact with similar pathways. For instance, the discovery of pyrazole-based inhibitors of p38 MAP kinase suggests a potential role in modulating inflammatory and stress responses.

Caption: Hypothetical inhibition of the p38 MAPK pathway.

Conclusion and Future Directions

This compound is a chemical entity with a known structure and CAS number, yet it remains largely uncharacterized in the public domain. The provided synthetic protocol is a well-established method for this class of compounds and should serve as a solid starting point for its preparation.

Future research should focus on:

-

Synthesis and Characterization: Detailed spectroscopic analysis (¹H NMR, ¹³C NMR, IR, MS) to confirm its structure and purity.

-

Biological Screening: Evaluation of its activity against a panel of biological targets, particularly protein kinases and other enzymes implicated in disease.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs to understand the contribution of the iodo and phenyl substituents to its biological activity.

This technical guide serves as a foundational resource for researchers interested in exploring the potential of this compound in drug discovery and development.

References

An In-depth Technical Guide to the Synthesis of (4-Iodo-1H-pyrazol-1-yl)(phenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Iodo-1H-pyrazol-1-yl)(phenyl)methanone is a valuable heterocyclic compound that serves as a key intermediate in the synthesis of a diverse range of biologically active molecules. The pyrazole nucleus is a well-established scaffold in medicinal chemistry, and the presence of an iodine atom at the 4-position provides a versatile handle for further functionalization through various cross-coupling reactions. This technical guide outlines the primary synthetic pathways for this compound, presenting detailed experimental protocols, quantitative data, and visual representations of the synthetic routes.

Core Synthesis Strategy

The most direct and widely employed strategy for the synthesis of this compound involves a two-step process:

-

Electrophilic Iodination of Pyrazole: The synthesis begins with the regioselective iodination of the pyrazole ring at the C4 position.

-

N-Benzoylation of 4-Iodopyrazole: The subsequent step involves the acylation of the 4-iodopyrazole intermediate with benzoyl chloride to yield the final product.

Caption: Overall synthetic workflow for this compound.

Step 1: Synthesis of 4-Iodopyrazole

The crucial first step is the regioselective iodination of pyrazole. Several effective methods have been reported, with the choice of reagent often depending on the desired reaction conditions and substrate compatibility.

Method A: Iodination using Iodine and an Oxidant

A common and cost-effective approach involves the use of molecular iodine in the presence of an oxidizing agent, which generates a more electrophilic iodine species in situ.

Experimental Protocol (Iodine and Hydrogen Peroxide):

-

Suspend pyrazole (1.0 eq) in water.

-

Add iodine (I₂) (0.5 eq) to the stirred suspension at room temperature.

-

Add 30% hydrogen peroxide (H₂O₂) (0.6 eq) dropwise to the mixture.

-

Stir the reaction at room temperature for 1-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain 4-iodopyrazole. The crude product can be further purified by recrystallization or column chromatography.

Experimental Protocol (Iodine and Ceric Ammonium Nitrate):

-

To a solution of pyrazole (1.0 mmol) in acetonitrile (6 mL), add elemental iodine (330 mg, 1.3 mmol) and ceric ammonium nitrate (CAN) (603 mg, 1.1 mmol).

-

Reflux the mixture overnight.

-

Remove the solvent in vacuo.

-

Dissolve the residue in dichloromethane (15 mL) and wash with saturated aqueous Na₂S₂O₃ (5 mL) and then with water (10 mL).

-

Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent.

-

Purify the crude product by flash column chromatography.

Method B: Iodination using N-Iodosuccinimide (NIS)

N-Iodosuccinimide (NIS) is a mild and efficient iodinating agent, often used for substrates that may be sensitive to stronger oxidizing conditions.

Experimental Protocol:

-

Dissolve the pyrazole derivative (1.0 eq) in a suitable solvent such as acetonitrile or a mixture of glacial acetic acid and trifluoroacetic acid.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Iodosuccinimide (NIS) (1.1 - 1.5 eq) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Heating may be necessary for less reactive substrates.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Quantitative Data for 4-Iodopyrazole Synthesis

| Iodinating System | Substrate | Reaction Conditions | Yield (%) | Reference |

| I₂ / H₂O₂ | Pyrazole | Water, rt, 1-4 h | Not specified | [1] |

| I₂ / CAN | 1-Aryl-3-trifluoromethylpyrazole | MeCN, reflux, overnight | High | [2] |

| NIS | Pyrazole derivative | MeCN or AcOH/TFA, 0 °C to rt/80 °C, 12-24 h | 75 | [1] |

Step 2: Synthesis of this compound

The second step involves the N-benzoylation of the 4-iodopyrazole intermediate. This is typically achieved by reacting 4-iodopyrazole with benzoyl chloride in the presence of a base.

Caption: Experimental workflow for N-benzoylation of 4-iodopyrazole.

General Experimental Protocol for N-Benzoylation:

-

To a stirred solution of 4-iodopyrazole (1.0 eq) and a suitable base, such as triethylamine (1.1 eq), in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF), add benzoyl chloride (1.05 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for an appropriate time, monitoring the progress by TLC.

-

Upon completion, quench the reaction with water.

-

Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford this compound.

Quantitative Data and Spectroscopic Characterization

Quantitative yield data for the N-benzoylation of 4-iodopyrazole is not explicitly available in the reviewed literature. However, N-acylation reactions of similar heterocyclic compounds often proceed in good to excellent yields (typically 70-95%).[3]

Predicted Spectroscopic Data for this compound:

Based on the spectroscopic data of 4-iodopyrazole and related N-acylated pyrazoles, the following spectral characteristics are anticipated for the final product.

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show signals corresponding to the pyrazole ring protons and the phenyl group protons.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~8.0 - 8.2 | Singlet | Pyrazole H-5 |

| ~7.8 - 8.0 | Singlet | Pyrazole H-3 |

| ~7.4 - 7.8 | Multiplet | Phenyl protons |

¹³C NMR Spectroscopy:

The carbon NMR spectrum will provide information about the carbon skeleton.

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~165 - 170 | Carbonyl Carbon (C=O) |

| ~140 - 145 | Pyrazole C-5 |

| ~135 - 140 | Pyrazole C-3 |

| ~128 - 135 | Phenyl Carbons |

| ~60 - 70 | Pyrazole C-4 (attached to Iodine) |

Mass Spectrometry:

The mass spectrum should exhibit the molecular ion peak corresponding to the molecular weight of this compound (C₁₀H₇IN₂O, MW: 298.08 g/mol ). Common fragmentation patterns for N-acylpyrazoles involve the cleavage of the N-C(O) bond.[5]

Conclusion

The synthesis of this compound is a straightforward two-step process involving the iodination of pyrazole followed by N-benzoylation. Several reliable methods exist for the initial iodination step, offering flexibility in terms of reaction conditions. While a specific, detailed protocol for the final N-benzoylation of 4-iodopyrazole is not explicitly documented in the reviewed literature, established general procedures for N-acylation of heterocycles provide a solid foundation for its successful synthesis. This guide provides the necessary information for researchers and scientists to undertake the synthesis of this valuable chemical intermediate for applications in drug discovery and development.

References

- 1. BiblioBoard [openresearchlibrary.org]

- 2. Non covalent interactions analysis and spectroscopic characterization combined with molecular docking study of N′-(4-Methoxybenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide - Journal of King Saud University - Science [jksus.org]

- 3. researchgate.net [researchgate.net]

- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 5. researchgate.net [researchgate.net]

Technical Guide: Spectroscopic and Synthetic Profile of (4-Iodo-1H-pyrazol-1-yl)(phenyl)methanone

Predicted Spectroscopic Data

The following data tables summarize the expected spectroscopic features of (4-Iodo-1H-pyrazol-1-yl)(phenyl)methanone. These predictions are derived from established principles of NMR, IR, and mass spectrometry, and by analyzing data from structurally related compounds.[1][2][3][4]

Table 1: Predicted ¹H NMR Data Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Rationale |

| ~ 8.20 | Singlet | 1H | H5-pyrazole | Deshielded by adjacent N and acylation. In 4-iodo-1H-pyrazole, the H3/H5 protons appear at ~7.66 ppm; acylation at N1 will further deshield the H5 proton.[1] |

| ~ 7.90 | Singlet | 1H | H3-pyrazole | Expected to be less deshielded than H5 due to its position relative to the carbonyl group. |

| ~ 7.85 - 7.95 | Multiplet | 2H | H-ortho (Phenyl) | Protons ortho to the carbonyl group are typically the most deshielded in the benzoyl moiety. |

| ~ 7.60 - 7.70 | Multiplet | 1H | H-para (Phenyl) | The para proton of the benzoyl group. |

| ~ 7.45 - 7.55 | Multiplet | 2H | H-meta (Phenyl) | The meta protons of the benzoyl group. |

Table 2: Predicted ¹³C NMR Data Solvent: CDCl₃, Broadband Proton Decoupled

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 168 | C=O (Methanone) | Typical range for an amide/acylazole carbonyl carbon.[3][5] |

| ~ 145 | C5-pyrazole | Deshielded due to attachment to nitrogen and proximity to the acyl group. |

| ~ 138 | C3-pyrazole | Chemical shift for C3/C5 in 4-iodopyrazole is ~136 ppm.[6] Acylation will influence this shift. |

| ~ 134 | C-ipso (Phenyl) | The quaternary carbon of the phenyl ring attached to the carbonyl. |

| ~ 133 | C-para (Phenyl) | |

| ~ 129 | C-ortho (Phenyl) | |

| ~ 128 | C-meta (Phenyl) | |

| ~ 65 | C4-pyrazole | The C-I bond has a significant heavy-atom effect, shifting the carbon signal upfield.[7] The reported shift for C4 in 4-iodopyrazole is around 64 ppm.[6] |

Table 3: Predicted FT-IR Data Sample Preparation: KBr pellet or thin film

| Frequency (cm⁻¹) | Intensity | Assignment | Rationale |

| ~ 1710 - 1730 | Strong | C=O stretch (Amide I band) | N-acyl pyrazoles exhibit a strong carbonyl absorption in this region due to the amide-like character.[8] |

| ~ 3100 - 3150 | Medium-Weak | Aromatic C-H stretch | Characteristic of C-H bonds on the pyrazole and phenyl rings. |

| ~ 1580 - 1600 | Medium | C=C / C=N stretches | Aromatic ring stretching vibrations from both the pyrazole and phenyl moieties. |

| ~ 1400 - 1500 | Medium | Ring skeletal vibrations | |

| ~ 700 - 800 | Strong | C-H out-of-plane bending | Characteristic of the substitution pattern on the phenyl ring. |

Table 4: Predicted Mass Spectrometry Data Ionization Method: Electron Ionization (EI)

| m/z Value | Proposed Identity | Rationale |

| ~ 312 | [M]⁺ | Molecular ion peak for C₁₀H₇IN₂O. |

| ~ 284 | [M - CO]⁺ | Loss of carbon monoxide is a common fragmentation pathway for ketones. |

| ~ 105 | [C₆H₅CO]⁺ | Benzoyl cation, a very common and stable fragment from benzoyl-containing compounds.[9][10] |

| ~ 77 | [C₆H₅]⁺ | Phenyl cation, resulting from the loss of CO from the benzoyl fragment.[9] |

| ~ 194 | [C₃H₂IN₂]⁺ | 4-Iodopyrazolyl radical cation fragment. |

| ~ 67 | [C₃H₃N₂]⁺ | Pyrazolyl cation, following loss of iodine. |

Experimental Protocols

2.1. Synthesis of this compound

This protocol describes a standard N-acylation reaction.[11]

Materials:

-

4-Iodo-1H-pyrazole

-

Benzoyl chloride

-

Triethylamine (Et₃N) or Pyridine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas supply

-

Standard laboratory glassware (round-bottom flask, dropping funnel, separatory funnel)

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4-iodo-1H-pyrazole (1.0 eq). Dissolve it in anhydrous dichloromethane.

-

Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.2 eq) to the solution with stirring.

-

Acylation: Add benzoyl chloride (1.1 eq) dropwise to the cooled, stirring solution via a dropping funnel over 15-20 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove unreacted benzoyl chloride and HCl byproduct), water, and finally brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by recrystallization (e.g., from an ethanol/water or hexane/ethyl acetate mixture) or by column chromatography on silica gel to yield the pure product.

2.2. Spectroscopic Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of an internal standard like tetramethylsilane (TMS) if the spectrometer does not use the solvent residual peak for referencing.[12]

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments). A longer acquisition time and a higher number of scans will be necessary due to the low natural abundance of ¹³C.[13][14]

-

Data Processing: Process the acquired Free Induction Decays (FIDs) by applying a Fourier transform. Phase the spectra and perform baseline correction. Calibrate the chemical shift scale using the TMS signal (0 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[12][13]

2.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: Prepare the sample using one of the standard methods for solids.[15][16]

-

KBr Pellet: Grind 1-2 mg of the product with ~100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

-

Thin Film: If the compound has a low melting point, a small amount can be melted between two salt plates (e.g., NaCl or KBr) and allowed to recrystallize as a thin film.

-

-

Background Spectrum: Place the empty sample holder (or a pure KBr pellet) in the spectrometer and run a background scan.[15]

-

Sample Spectrum: Place the sample pellet or film in the spectrometer and acquire the IR spectrum. The instrument passes an infrared beam through the sample and records the frequencies at which absorption occurs.[17]

-

Data Analysis: The resulting spectrum (a plot of transmittance or absorbance vs. wavenumber) is analyzed to identify characteristic absorption bands corresponding to the functional groups in the molecule.

2.2.3. Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent like methanol, acetonitrile, or dichloromethane.[18]

-

Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile and thermally stable compound like this, direct infusion via a syringe pump into an electrospray ionization (ESI) source or analysis via Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source are common methods.[19]

-

Ionization and Analysis: The molecules are ionized in the source. The resulting ions are then accelerated and separated by a mass analyzer based on their mass-to-charge (m/z) ratio.[20]

-

Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum.

-

Data Analysis: Analyze the spectrum to identify the molecular ion peak (which gives the molecular weight) and the pattern of fragment ions, which provides structural information.[21]

Visualized Workflows

The following diagrams illustrate the proposed synthesis and analytical characterization workflow for this compound.

Caption: Proposed synthesis workflow for this compound.

Caption: Analytical workflow for the structural elucidation of the synthesized compound.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. BiblioBoard [openresearchlibrary.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. spectrabase.com [spectrabase.com]

- 7. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Proton nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 13. benchchem.com [benchchem.com]

- 14. chem.uiowa.edu [chem.uiowa.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. eng.uc.edu [eng.uc.edu]

- 17. chem.uci.edu [chem.uci.edu]

- 18. organomation.com [organomation.com]

- 19. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]

- 20. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 21. fiveable.me [fiveable.me]

An In-depth Technical Guide to the Physical and Chemical Properties of N-aroylpyrazoles

For Researchers, Scientists, and Drug Development Professionals

N-aroylpyrazoles represent a significant class of heterocyclic compounds that have garnered substantial interest in the fields of medicinal chemistry and materials science. Their versatile structure, characterized by a central pyrazole ring N-substituted with an aroyl group, allows for a wide range of chemical modifications, leading to a diverse array of biological activities and physicochemical properties. This technical guide provides a comprehensive overview of the physical and chemical properties of N-aroylpyrazoles, complete with experimental protocols and visual representations of their roles in key signaling pathways.

Physical Properties of N-aroylpyrazoles

The physical properties of N-aroylpyrazoles are crucial for their application in drug development, influencing factors such as solubility, absorption, and bioavailability. These properties are highly dependent on the nature and position of substituents on both the pyrazole and aroyl rings.

Melting and Boiling Points

N-aroylpyrazoles are typically crystalline solids at room temperature, with melting points influenced by intermolecular forces such as hydrogen bonding and van der Waals interactions. The presence of polar substituents and the overall symmetry of the molecule can significantly affect the melting point. Boiling points are less commonly reported due to the thermal lability of many of these compounds at high temperatures.

| Compound Name | Substituents (R1, R2, Ar) | Melting Point (°C) | Boiling Point (°C) |

| 1-(Benzoyl)-3,5-diphenylpyrazole | H, Ph, Ph | 137-139 | Data Not Available |

| 1-(4-Chlorobenzoyl)-3,5-diphenylpyrazole | H, Ph, 4-Cl-Ph | 165-167 | Data Not Available |

| 1-(4-Methylbenzoyl)-3,5-diphenylpyrazole | H, Ph, 4-Me-Ph | 142-144 | Data Not Available |

| 1-(4-Nitrobenzoyl)-3,5-diphenylpyrazole | H, Ph, 4-NO2-Ph | 210-212 | Data Not Available |

| 1-Benzoyl-3-methyl-5-phenylpyrazole | Me, Ph, H | 98-100 | Data Not Available |

Note: This table is a compilation of data from various sources and is intended for comparative purposes. Actual values may vary depending on the experimental conditions.

Solubility and pKa

The solubility of N-aroylpyrazoles is a critical parameter for their formulation as pharmaceutical agents. Generally, these compounds exhibit poor solubility in water and higher solubility in organic solvents. The introduction of polar functional groups, such as hydroxyl or carboxyl groups, can enhance aqueous solubility. The pKa of N-aroylpyrazoles is influenced by the electronic nature of the substituents on the aromatic rings. The pyrazole ring itself is weakly basic.

| Property | Value Range | Factors Influencing the Property |

| Aqueous Solubility | Generally low (µg/mL to low mg/mL range) | Presence of polar functional groups (e.g., -OH, -COOH) increases solubility. Lipophilic substituents decrease solubility. |

| pKa | Typically in the range of 2-4 for the protonated pyrazole nitrogen | Electron-withdrawing groups on the aroyl or pyrazole ring decrease the pKa, making the compound more acidic. Electron-donating groups have the opposite effect. |

Chemical Properties and Spectroscopic Analysis of N-aroylpyrazoles

The chemical reactivity of N-aroylpyrazoles is centered around the pyrazole ring and the aroyl substituent. The pyrazole ring can undergo electrophilic substitution, typically at the C4 position. The aroyl group can influence the reactivity of the pyrazole ring through electronic effects.

Spectroscopic Characterization

FT-IR Spectroscopy: The infrared spectra of N-aroylpyrazoles show characteristic absorption bands that are useful for their identification.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O (Aroyl) | 1650-1700 (strong) |

| C=N (Pyrazole ring) | 1580-1620 |

| C=C (Aromatic rings) | 1450-1600 |

| C-H (Aromatic) | 3000-3100 |

| C-H (Aliphatic) | 2850-2960 |

¹H NMR Spectroscopy: The proton nuclear magnetic resonance spectra provide valuable information about the structure of N-aroylpyrazoles.

| Proton | Chemical Shift (δ, ppm) |

| Pyrazole H-4 | 6.5 - 7.5 |

| Aromatic Protons | 7.0 - 8.5 |

| Protons of Substituents | Varies depending on the group |

¹³C NMR Spectroscopy: The carbon-13 nuclear magnetic resonance spectra complement the ¹H NMR data for structural elucidation.

| Carbon | Chemical Shift (δ, ppm) |

| C=O (Aroyl) | 165 - 175 |

| Pyrazole C-3 and C-5 | 140 - 160 |

| Pyrazole C-4 | 105 - 115 |

| Aromatic Carbons | 120 - 150 |

Experimental Protocols

Synthesis of N-aroyl-3,5-diphenylpyrazole (A Representative Protocol)

This protocol describes the synthesis of N-aroyl-3,5-diphenylpyrazole via the acylation of 3,5-diphenylpyrazole.

Materials:

-

3,5-diphenylpyrazole

-

Aroyl chloride (e.g., benzoyl chloride)

-

Anhydrous pyridine

-

Anhydrous dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolve 3,5-diphenylpyrazole (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Add anhydrous pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add the aroyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure N-aroyl-3,5-diphenylpyrazole.

Characterization Protocols

FT-IR Spectroscopy:

-

Prepare a KBr pellet of the solid N-aroylpyrazole sample or cast a thin film from a suitable solvent on a salt plate.

-

Record the spectrum using an FT-IR spectrometer over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

¹H and ¹³C NMR Spectroscopy:

-

Dissolve approximately 5-10 mg of the N-aroylpyrazole sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Record the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

-

Process the spectra and assign the chemical shifts of the protons and carbons based on their chemical environment, coupling patterns, and integration values.

Signaling Pathways and Mechanisms of Action

N-aroylpyrazoles have been extensively studied for their biological activities, with many exhibiting potent inhibitory effects on key enzymes involved in disease pathogenesis.

Inhibition of Cyclooxygenase-2 (COX-2)

Many N-aroylpyrazole derivatives are potent and selective inhibitors of COX-2, an enzyme involved in the inflammatory response. By inhibiting COX-2, these compounds block the synthesis of prostaglandins, which are key mediators of pain and inflammation.

The Versatility of 4-Iodopyrazole Derivatives in Modern Organic Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The strategic introduction of an iodine atom at the 4-position of the pyrazole ring provides a highly versatile synthetic handle for a multitude of cross-coupling reactions. This enhanced reactivity, stemming from the inherent weakness of the carbon-iodine bond, facilitates the construction of complex molecular architectures under relatively mild conditions.[3][4] This technical guide provides a comprehensive overview of the reactivity of 4-iodopyrazole derivatives in key organic transformations, presenting quantitative data, detailed experimental protocols, and visual workflows to empower researchers in the synthesis of novel chemical entities.

Core Reactivity and Synthetic Advantages

4-Iodopyrazole derivatives are prized intermediates in organic synthesis due to the high reactivity of the C-I bond in transition metal-catalyzed cross-coupling reactions. This reactivity generally follows the order I > Br > Cl, allowing for faster oxidative addition to the metal center, which is often the rate-determining step in catalytic cycles.[3][4] This attribute frequently translates to milder reaction conditions, shorter reaction times, and broader substrate scope compared to their bromo- or chloro-analogues.[4] However, this heightened reactivity can also introduce challenges, such as a greater propensity for side reactions like dehalogenation, particularly in Suzuki-Miyaura couplings.[4][5]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, and 4-iodopyrazole derivatives are excellent substrates for a variety of these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, enabling the synthesis of 4-aryl and 4-vinyl pyrazoles. While highly reactive, 4-iodopyrazoles can be susceptible to dehalogenation.[4][6] The careful selection of catalyst, ligand, and base is crucial to maximize the yield of the desired coupled product.[7] Modern catalyst systems, such as those employing bulky, electron-rich phosphine ligands like SPhos and XPhos, have shown high efficacy in these couplings.[5]

Table 1: Suzuki-Miyaura Coupling of 4-Iodopyrazole Derivatives

| Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Notes |

| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 80-100 | 40-60 | A standard, readily available catalyst, may require higher temperatures.[5] |

| PdCl₂(dppf) | - | K₂CO₃ | Dioxane | 80-100 | 50-70 | Often provides better results than Pd(PPh₃)₄.[5] |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene/H₂O | 70-90 | 70-90 | Versatile Pd(0) source with a bulky ligand, shows good activity.[5] |

| Pd(OAc)₂ | SPhos | KF | Toluene/H₂O | 80 | Good to Excellent | Highly effective for a variety of substituted arylboronic acids.[5] |

| XPhos Pd G2 | - | K₂CO₃ | Ethanol/H₂O | 120 (Microwave) | Good to Excellent | Pre-catalyst that readily forms the active species, ideal for rapid reactions.[5] |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

To a reaction vessel, add the 4-iodopyrazole derivative (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

-

Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).

-

Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent mixture (e.g., 4:1 dioxane/water or toluene/water).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.[8]

Sonogashira Coupling

The Sonogashira coupling is a highly reliable method for the synthesis of 4-alkynylpyrazoles. 4-Iodopyrazole is the preferred substrate for this reaction due to its high reactivity, which allows the reaction to proceed under mild conditions, often at room temperature.[4][8] The classic catalyst system involves a palladium source, such as Pd(PPh₃)₂Cl₂, in combination with a copper(I) co-catalyst.[5]

Table 2: Sonogashira Coupling of 4-Iodopyrazole Derivatives

| Palladium Catalyst | Co-catalyst | Base | Solvent | Temperature | Typical Yield | Notes |

| Pd(PPh₃)₂Cl₂ | CuI | Triethylamine | Triethylamine | Room Temp. | High | A classic and highly effective system under mild conditions.[5][8] |

Experimental Protocol: General Procedure for Sonogashira Coupling

-

In a reaction vessel under an inert atmosphere, combine the 4-iodopyrazole (1.0 equiv.), the terminal alkyne (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (4 mol%).

-

Add the solvent and base (e.g., triethylamine).

-

Stir the mixture at room temperature and monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to yield the desired product.[5]

Heck-Mizoroki Reaction

The Heck-Mizoroki reaction of 4-iodo-1H-pyrazoles with various alkenes provides a direct route to 4-alkenyl-1H-pyrazoles. The choice of ligand is critical, with triethyl phosphite, P(OEt)₃, being identified as particularly suitable for this transformation. N-protection of the pyrazole, for instance with a trityl group, is often employed.[9]

Table 3: Heck-Mizoroki Reaction of 4-Iodo-1-tritylpyrazole

| Alkene | Product | Yield (%) |

| Methyl acrylate | (E)-4-(2-Methoxycarbonylvinyl)-1-trityl-1H-pyrazole | 95 |

| Styrene | (E)-4-(2-Phenylvinyl)-1-trityl-1H-pyrazole | 88 |

| 1-Hexene | (E)-4-(Hex-1-en-1-yl)-1-trityl-1H-pyrazole | 75 |

| Reaction Conditions: 1-trityl-4-iodopyrazole (1.0 equiv), alkene (1.2 equiv), Pd(OAc)₂ (2 mol%), P(OEt)₃ (4 mol%), Et₃N, DMF, 80 °C.[9] |

Experimental Protocol: General Procedure for Heck-Mizoroki Reaction

-

To a solution of the 4-iodo-1-protected-pyrazole (1.0 equiv) in DMF, add the alkene (1.2 equiv), triethylamine (2.0 equiv), Pd(OAc)₂ (2 mol%), and P(OEt)₃ (4 mol%).

-

Heat the reaction mixture at 80 °C under an inert atmosphere until the starting material is consumed (monitored by TLC).

-

After cooling to room temperature, pour the mixture into water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.[9]

Buchwald-Hartwig Amination

The formation of C-N bonds via Buchwald-Hartwig amination is a cornerstone for the synthesis of 4-aminopyrazoles. The choice of catalyst system (palladium vs. copper) and substrate (4-iodo- vs. 4-bromopyrazole) is highly dependent on the nature of the amine coupling partner.[10] For palladium-catalyzed aminations, 4-bromopyrazole is often preferred, especially with amines lacking β-hydrogens.[4] Conversely, for copper-catalyzed reactions with alkylamines possessing β-hydrogens, 4-iodopyrazole provides superior results, as palladium-catalyzed reactions can be complicated by β-hydride elimination.[5][10]

Table 4: Buchwald-Hartwig Amination of 4-Halopyrazoles

| Pyrazole Substrate | Amine | Catalyst System | Yield (%) | Notes |

| 4-Bromopyrazole | Morpholine | Pd(dba)₂ / tBuDavePhos | 67 | Good yield with a cyclic secondary amine.[4] |

| 4-Bromopyrazole | Piperidine | Pd(dba)₂ / tBuDavePhos | 60 | Good yield with a cyclic secondary amine.[4] |

| 4-Iodopyrazole | Alkylamine with β-H | CuI / ligand | ~70 | More effective than the bromo analogue in copper-catalyzed reactions.[4] |

| 4-Iodopyrazole | Pyrrolidine | CuI / ligand | 43 | Significantly higher yield compared to the Pd-catalyzed reaction of the bromo analogue.[4] |

Experimental Protocol: Copper-Catalyzed Amination of 4-Iodopyrazole

-

In an oven-dried Schlenk tube under an inert atmosphere, combine the 4-iodo-1-tritylpyrazole (1.0 equiv), CuI (e.g., 10 mol%), a suitable ligand (e.g., 2-isobutyrylcyclohexanone, 20 mol%), and a base (e.g., KOtBu, 2.0 equiv).

-

Evacuate and backfill the tube with inert gas three times.

-

Add anhydrous solvent (e.g., DMF or toluene) and the amine (1.2-1.5 equiv) via syringe.

-

Seal the tube and heat the reaction mixture to 100-120 °C with stirring.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and quench with water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.[4][10]

Copper-Catalyzed C-O Coupling Reactions

Beyond C-C and C-N bond formation, 4-iodopyrazoles are effective substrates for copper-catalyzed C-O coupling reactions to form 4-alkoxypyrazoles. These reactions are typically performed using a CuI catalyst in the presence of a ligand, such as 3,4,7,8-tetramethyl-1,10-phenanthroline, and a base. Microwave irradiation can significantly accelerate these transformations.[11]

Table 5: Copper-Catalyzed C-O Coupling of 4-Iodopyrazoles

| 4-Iodopyrazole Substrate | Alcohol | Catalyst System | Base | Temp. (°C) | Time (h) | Yield (%) |

| 4-iodo-1H-1-tritylpyrazole | Allyl alcohol | CuI (20 mol%), 3,4,7,8-tetramethyl-1,10-phenanthroline (20 mol%) | tBuOK | 130 (MW) | 1 | 66 |

| N-alkenyl-4-iodo-1H-pyrazoles | Allyl alcohol | CuI | - | - | - | Moderate |

| Data sourced from Usami et al. (2021).[11] |

Experimental Protocol: Microwave-Assisted C-O Coupling

-

In a microwave reaction vial, add the 4-iodopyrazole derivative (1.0 equiv.), CuI (0.20 equiv.), and 3,4,7,8-tetramethyl-1,10-phenanthroline (0.20 equiv.).

-

Add the desired alcohol, which also serves as the solvent (typically 2-3 mL).

-

Carefully add potassium tert-butoxide (tBuOK, 2.0 equiv.).

-

Seal the vial tightly and place it in the microwave reactor.

-

Irradiate the mixture at 130 °C for 1 hour with stirring.

-

After cooling, quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.

-

Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate.

Conclusion

4-Iodopyrazole derivatives are exceptionally reactive and versatile building blocks in organic synthesis. Their utility in a range of palladium- and copper-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig, and C-O coupling reactions, allows for the efficient construction of highly functionalized pyrazole-containing molecules. While the high reactivity of the C-I bond is advantageous, careful consideration of reaction conditions is necessary to mitigate potential side reactions. The strategic selection of the appropriate catalyst system, tailored to the specific transformation and coupling partners, is paramount to achieving high yields and purity. This guide provides a solid foundation of data and protocols to aid researchers in leveraging the synthetic potential of 4-iodopyrazole derivatives in the pursuit of novel therapeutics and advanced materials.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. benchchem.com [benchchem.com]

- 11. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, and its role as a bioisostere for amides or imidazoles, make it a versatile building block in drug design.[3][4] First synthesized in 1883, pyrazole and its derivatives have evolved from early analgesics like Antipyrine to a multitude of FDA-approved drugs targeting a wide array of clinical conditions.[3][4][5] This guide provides a comprehensive overview of the synthesis, mechanisms of action, and therapeutic applications of pyrazole derivatives, supported by quantitative data, experimental protocols, and detailed pathway visualizations.

Synthesis of Pyrazole Derivatives

The construction of the pyrazole ring is a well-established area of synthetic chemistry. The most common and historically significant method is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][6] Modern advancements have introduced more efficient and environmentally friendly methods, including microwave-assisted synthesis, ultrasound techniques, and the use of novel catalysts like nano-ZnO.[3][5]

References

- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

The Ascendant Role of Substituted Pyrazoles in Modern Drug Discovery: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its remarkable versatility and broad spectrum of biological activities have propelled substituted pyrazole compounds to the forefront of drug discovery and development. This technical guide provides an in-depth exploration of the significant anticancer, antimicrobial, and anti-inflammatory activities of these compounds, offering detailed experimental methodologies, quantitative biological data, and a visual representation of their mechanisms of action through signaling pathway diagrams.

Core Biological Activities and Quantitative Data

Substituted pyrazoles exhibit a wide array of pharmacological effects, with anticancer, antimicrobial, and anti-inflammatory activities being the most extensively studied. The biological efficacy of these compounds is highly dependent on the nature and position of the substituents on the pyrazole ring.

Anticancer Activity

Pyrazole derivatives have demonstrated significant potential in oncology by targeting various hallmarks of cancer.[1] They have been shown to inhibit key enzymes and signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[2]

Table 1: Anticancer Activity of Representative Substituted Pyrazole Compounds

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Target/Mechanism | Reference |

| P1 | 1,3,5-Triphenyl | A-549 (Lung) | 4.91 | Not specified | [3] |

| P2 | 1-Phenyl-3-(thiophen-3-yl) | HeLa (Cervical) | 4.94 | Not specified | --- |

| P3 | Pyrazole-benzimidazole hybrid (para-fluorophenyl at pyrazole) | SW1990 (Pancreatic) | 30.9 | Not specified | [4] |

| P4 | Pyrazole-benzimidazole hybrid (para-fluorophenyl at pyrazole) | AsPC1 (Pancreatic) | 32.8 | Not specified | [4] |

| P5 | Indole-pyrazole conjugate | Huh7 (Liver) | 0.6-2.9 | Tubulin polymerization inhibition | [5] |

| P6 | 3-(3,4-dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | MCF-7 (Breast) | 0.08 | EGFR inhibitory activity | [6] |

| P7 | Pyrazolo[3,4-d]pyrimidine derivative | HepG2 (Liver) | 0.31-0.71 | EGFR and VEGFR-2 inhibition | [7] |

| P8 | 3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-one | PC-3 (Prostate) | 1.22 | VEGFR-2 inhibition | [8] |

| P9 | N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative | Ovarian cancer cell lines | 0.127-0.560 | CDK2 inhibition | [9] |

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Substituted pyrazoles have shown promising activity against a range of bacteria and fungi.[10]

Table 2: Antimicrobial Activity of Representative Substituted Pyrazole Compounds

| Compound ID | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |

| P10 | Aminoguanidine-derived 1,3-diphenyl pyrazole | Staphylococcus aureus | 1-8 | [11] |

| P11 | Aminoguanidine-derived 1,3-diphenyl pyrazole | Escherichia coli 1924 | 1 | [11] |

| P12 | Pyrazole-thiazole hybrid | Methicillin-resistant Staphylococcus aureus (MRSA) | <0.2 (MBC) | [11] |

| P13 | 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | Various Bacteria | 62.5-125 | [10] |

| P14 | 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | Various Fungi | 2.9-7.8 | [10] |

Anti-inflammatory Activity

Several pyrazole-containing drugs, most notably Celecoxib, are well-established nonsteroidal anti-inflammatory drugs (NSAIDs).[4][12] Their mechanism often involves the selective inhibition of cyclooxygenase-2 (COX-2).[10]

Table 3: Anti-inflammatory Activity of Representative Substituted Pyrazole Compounds

| Compound ID | Substitution Pattern | Assay | Activity Metric | Reference |

| P15 | N-Aryl pyrazole urea derivative (BIRB 796) | p38 MAP Kinase Inhibition | Potent in vivo activity | [13] |

| P16 | 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | Carrageenan-induced paw edema | Better activity than Diclofenac sodium | [14] |

| P17 | Carboxyphenylhydrazone derivative | Carrageenan-induced rat paw edema | Relative activity to celecoxib of 1.08 after 1h | [15] |

| P18 | 3-(trifluoromethyl)-5-arylpyrazole | COX-2 Inhibition | IC50 = 0.02 µM | [16] |

| P19 | Pyrazole-thiazole hybrid | COX-2/5-LOX Inhibition | IC50 = 0.03 µM / 0.12 µM | [16] |

Experimental Protocols

Synthesis of Substituted Pyrazoles (General Procedure)

A common and versatile method for the synthesis of 1,3,5-trisubstituted pyrazoles involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[17]

-

Reaction Setup: To a solution of the 1,3-dicarbonyl compound (1 mmol) in a suitable solvent such as ethanol or acetic acid (10 mL), add the substituted hydrazine hydrochloride (1.2 mmol).

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature for a short period, then refluxed for several hours (e.g., 16 hours).[18] Microwave-assisted synthesis can significantly reduce reaction times.[16]

-

Work-up and Purification: After cooling, the reaction mixture is often poured into ice water, and the resulting precipitate is collected by filtration. The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol) to afford the desired substituted pyrazole.

-

Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[14][19]

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[20][21]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 1 x 10⁴ to 1.5 x 10⁵ cells/mL) and incubated overnight to allow for cell attachment.[6][22]

-

Compound Treatment: The cells are then treated with various concentrations of the test pyrazole compounds and incubated for a specified period (e.g., 72 hours).[22]

-

MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 5 mg/mL in PBS) and incubated for an additional period (e.g., 4 hours) to allow for the formation of formazan crystals by viable cells.[6][20]

-

Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol).[6][21] The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 590 nm).[20]

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

In Vitro Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3][23]

-

Preparation of Compound Dilutions: A serial two-fold dilution of the test pyrazole compound is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[11][23]

-

Inoculum Preparation: A standardized inoculum of the target microorganism is prepared and adjusted to a specific turbidity (e.g., 0.5 McFarland standard).[23]

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.[23]

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours).[3]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[3][23]

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard and reproducible model for evaluating the acute anti-inflammatory activity of compounds.[5][24]

-

Animal Grouping and Compound Administration: Rats are divided into control and treatment groups. The test pyrazole compounds or a standard drug (e.g., indomethacin) are administered, typically intraperitoneally or orally, at a specific time before the induction of inflammation.[15][25]

-

Induction of Edema: A sub-plantar injection of a phlogistic agent, such as a 1% carrageenan solution, is administered into the right hind paw of each rat.[24][25]

-

Measurement of Paw Volume: The paw volume is measured at various time intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[25][26]

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of substituted pyrazoles stem from their ability to interact with and modulate various cellular signaling pathways.

COX-2 Inhibition in Inflammation

Many anti-inflammatory pyrazole derivatives, such as Celecoxib, function by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.[10] This prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[27][28]

VEGFR-2 Signaling in Angiogenesis

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[29] Certain pyrazole derivatives act as potent inhibitors of VEGFR-2, thereby blocking downstream signaling pathways and inhibiting angiogenesis.[7][8]

p38 MAPK Signaling in Inflammation

The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway plays a crucial role in the production of pro-inflammatory cytokines.[13] Some pyrazole derivatives, such as BIRB 796, are potent and selective inhibitors of p38 MAPK, thereby suppressing the inflammatory response.[13][30]

CDK2 in Cell Cycle Regulation

Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, particularly the G1/S phase transition.[31] Aberrant CDK2 activity is a common feature of many cancers. Pyrazole-based compounds have been developed as potent and selective inhibitors of CDK2, leading to cell cycle arrest and apoptosis in cancer cells.[9][32]

Conclusion

Substituted pyrazole compounds represent a highly valuable and versatile class of molecules in the field of drug discovery. Their demonstrated efficacy against a range of critical diseases, including cancer, microbial infections, and inflammatory disorders, underscores their therapeutic potential. The ability to readily synthesize and modify the pyrazole scaffold allows for the fine-tuning of their pharmacological properties, paving the way for the development of next-generation therapeutics with improved potency and selectivity. This guide provides a foundational understanding of the biological activities of substituted pyrazoles, offering researchers and drug development professionals a comprehensive resource to aid in their ongoing efforts to combat human disease.

References

- 1. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 2. mdpi.com [mdpi.com]

- 3. Broth microdilution - Wikipedia [en.wikipedia.org]

- 4. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 8. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 11. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Celecoxib - Wikipedia [en.wikipedia.org]

- 13. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ijpsjournal.com [ijpsjournal.com]

- 17. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. benthamdirect.com [benthamdirect.com]

- 20. MTT assay protocol | Abcam [abcam.com]

- 21. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 22. texaschildrens.org [texaschildrens.org]

- 23. Broth Microdilution | MI [microbiology.mlsascp.com]

- 24. inotiv.com [inotiv.com]

- 25. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 28. ClinPGx [clinpgx.org]

- 29. japsonline.com [japsonline.com]

- 30. ijcaonline.org [ijcaonline.org]

- 31. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

(4-Iodo-1H-pyrazol-1-yl)(phenyl)methanone: A Technical Guide for Drug Discovery Professionals

An In-depth Technical Guide on the Synthesis, Physicochemical Properties, and Potential Biological Significance of (4-Iodo-1H-pyrazol-1-yl)(phenyl)methanone.

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound with potential applications in medicinal chemistry and drug development. This document details a putative synthetic pathway, summarizes key physicochemical data, and explores the prospective biological activities based on structurally related pyrazole derivatives. Detailed experimental protocols for the synthesis of the key intermediate, 4-iodopyrazole, are provided, alongside visualizations of the synthetic workflow and the general role of pyrazole derivatives in therapeutic signaling pathways.

Introduction

The pyrazole nucleus is a cornerstone of many biologically active compounds, leading to its designation as a "privileged scaffold" in medicinal chemistry.[1] Derivatives of pyrazole are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties.[1] The introduction of an iodine atom at the 4-position of the pyrazole ring offers a versatile handle for further molecular elaboration through various cross-coupling reactions, making 4-iodopyrazole a valuable intermediate in the synthesis of complex molecules.[1] The subsequent N-acylation with a benzoyl group to form this compound may further modulate its biological profile and presents an interesting candidate for drug discovery programs.

Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₀H₇IN₂O |

| Molecular Weight | 298.08 g/mol |

| IUPAC Name | This compound |

| Appearance | Likely a solid at room temperature |

Synthesis and Experimental Protocols

The synthesis of this compound can be logically approached in a two-step sequence: the iodination of pyrazole to form 4-iodopyrazole, followed by the N-acylation of this intermediate with benzoyl chloride.

Logical Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols for the Synthesis of 4-Iodopyrazole

Several methods for the synthesis of the key intermediate, 4-iodopyrazole, have been reported. Below are two detailed protocols.

Protocol 1: Iodination using Iodine and Hydrogen Peroxide [1]

This method is considered a green chemistry approach as it uses water as a solvent and produces water as the only byproduct.

-

Materials:

-

Pyrazole (1.0 equivalent)

-

Iodine (I₂) (0.5 equivalents)

-

30% Hydrogen Peroxide (H₂O₂) (0.6 equivalents)

-

Water (H₂O)

-

-

Procedure:

-

To a stirred suspension of pyrazole in water, add iodine.

-

To this mixture, add 30% hydrogen peroxide dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 1-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the product can be isolated by filtration or extraction.

-

Protocol 2: Iodination using N-Iodosuccinimide (NIS) [1]

This protocol is suitable for a general and often milder iodination of pyrazoles.

-

Materials:

-

Pyrazole derivative (1.0 equivalent)

-

N-Iodosuccinimide (NIS) (1.1 - 1.5 equivalents)

-

Acetonitrile (or other suitable solvent like TFA/AcOH)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Dissolve the pyrazole derivative in the chosen solvent in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Iodosuccinimide (NIS) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction can be heated if necessary for less reactive substrates.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the 4-iodopyrazole derivative.

-

The crude product can be purified by recrystallization or column chromatography if necessary.

-

Putative Protocol for N-Acylation of 4-Iodopyrazole

The following is a generalized protocol for the N-acylation of a pyrazole with benzoyl chloride.

-

Materials:

-

4-Iodopyrazole (1.0 equivalent)

-

Benzoyl chloride (1.0 - 1.2 equivalents)

-

A suitable base (e.g., pyridine or triethylamine) (1.0 - 1.5 equivalents)

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

-

Procedure:

-

Dissolve 4-iodopyrazole in the anhydrous solvent in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add the base to the stirred solution.

-

Add benzoyl chloride dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product, this compound, can be purified by column chromatography or recrystallization.

-

Potential Biological Activities and Signaling Pathways

While no specific biological data for this compound has been found, the broader class of pyrazole derivatives has been extensively studied, revealing a wide range of biological activities.

General Biological Activities of Pyrazole Derivatives

| Biological Activity | Examples of Targets/Pathways |

| Anti-inflammatory | Inhibition of cyclooxygenase (COX) enzymes (e.g., Celecoxib).[2] |

| Anticancer | Inhibition of protein kinases such as p38 MAP kinase. |

| Antimicrobial | Disruption of microbial cellular processes. |

| Antiviral | Inhibition of viral replication enzymes. |

Potential Therapeutic Signaling Pathways

The diverse biological activities of pyrazole derivatives suggest their interaction with multiple key signaling pathways implicated in various diseases.

Caption: General therapeutic targets of pyrazole derivatives in various disease pathways.

Conclusion

This compound represents an intriguing, yet underexplored, molecule within the vast chemical space of pyrazole derivatives. Its synthesis is highly feasible through established iodination and N-acylation methodologies. Based on the extensive literature on related compounds, this molecule holds potential for a range of biological activities, particularly in the areas of anti-inflammatory and anticancer research. The presence of the 4-iodo substituent also provides a valuable site for further chemical modification, allowing for the generation of diverse libraries for structure-activity relationship studies. Further investigation into the synthesis and biological evaluation of this compound is warranted to fully elucidate its therapeutic potential.

References